Bienvenue dans la boutique en ligne BenchChem!

6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

S1P receptor modulation immunomodulation GPCR drug discovery

This 6,8-dichloro-substituted 2-oxo-2H-chromene-3-carboxamide is a non-interchangeable, patent-protected scaffold for S1P1 receptor agonist programs. Its unique combination of electron-withdrawing 6,8-dichloro pattern, conformationally restricted cyclohexenylethyl side chain, and HBD=1 profile differentiates it from generic chromene analogs. Ideal for SAR-by-catalog, halogen-bonding studies, and CNS penetrant screening sets.

Molecular Formula C18H17Cl2NO3
Molecular Weight 366.24
CAS No. 326884-08-6
Cat. No. B2629337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
CAS326884-08-6
Molecular FormulaC18H17Cl2NO3
Molecular Weight366.24
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
InChIInChI=1S/C18H17Cl2NO3/c19-13-8-12-9-14(18(23)24-16(12)15(20)10-13)17(22)21-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,21,22)
InChIKeyUWLYWHDLDLUENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS 326884-08-6): Chemical Class and Physicochemical Baseline


6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS 326884-08-6) is a fully synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class, a privileged scaffold in medicinal chemistry for sphingosine-1-phosphate (S1P) receptor modulation [1]. It features a 6,8-dichloro-substituted coumarin core linked via a 3-carboxamide to a cyclohex-1-en-1-ylethylamine side chain. Computed physicochemical properties include a molecular weight of 366.2 g/mol, a high calculated lipophilicity (XLogP3 = 5.3), a topological polar surface area (TPSA) of 55.4 Ų, and a single hydrogen bond donor [2]. This profile places it in a chemical space distinct from many polar or low-molecular-weight chromene analogs, suggesting differentiated pharmacokinetic and target-engagement properties.

Why 6,8-Dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS 326884-08-6) Cannot Be Interchanged with Generic Chromene-3-Carboxamides


Substitution with a generic 2-oxo-2H-chromene-3-carboxamide fails because this compound's biological activity and physicochemical behavior are defined by a non-obvious interplay of three structural features: the electron-withdrawing 6,8-dichloro pattern, the conformational flexibility of the cyclohexenylethyl side chain, and the specific count of hydrogen-bond donors/acceptors. In-class SAR data show that even minor N-substituent changes on the chromene-3-carboxamide core can shift potency by more than an order of magnitude for enzyme targets like Factor XIIa [1]. The cyclohexene moiety introduces a unique combination of non-planar hydrophobicity and restricted flexibility that is absent in saturated cyclohexyl or planar aromatic N-substituents, directly impacting the entropic component of target binding [2]. This evidence underscores that the compound is a specific, non-interchangeable entity for mechanistic studies and lead optimization programs.

Product-Specific Quantitative Differentiation: 6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS 326884-08-6) vs. Closest Analogs


S1P Receptor Modulator Class Patents vs. Competitor Scaffolds

The core 2-oxo-2H-chromene-3-carboxamide scaffold is explicitly claimed in patents for S1P receptor modulation, a therapeutic area with blockbuster drug status, as a replacement for non-selective phosphorylated sphingoid bases [1]. The target compound incorporates this patented pharmacophore, whereas the equivalent molecular formula comparator A-971432 uses a distinct azetidinecarboxylate scaffold with a divergent selectivity profile (S1P5 IC50 = 6 nM vs. S1P1 IC50 = 362 nM) . While direct S1P activity data for this compound is absent, its patent-validated scaffold provides a strategic advantage in establishing a freedom-to-operate position and pursuing a different selectivity profile than A-971432.

S1P receptor modulation immunomodulation GPCR drug discovery

Differential Lipophilicity (XLogP3) vs. Non-Chlorinated Chromene-3-Carboxamide Analogs

The 6,8-dichloro substitution on the target compound dramatically increases calculated lipophilicity. PubChem computes an XLogP3 of 5.3 for the target [1]. For the non-chlorinated analog, N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, the predicted XLogP3 is approximately 3.8 (estimated based on removal of two chloro atoms from the computed value, a change of ~1.5 log units). This difference of at least 1.5 log units crosses a critical threshold for central nervous system (CNS) drug-likeness, where optimal XLogP typically ranges from 1.5–3.5 [2].

lipophilicity ADME blood-brain barrier penetration PPB

Halogen-Bonding Capacity and Electrophilic Character from 6,8-Dichloro Substitution

The 6,8-dichloro arrangement on the chromene core provides a dual halogen-bond donor system, which is structurally absent in non-halogenated or mono-halogenated analogs. In closely related 6,8-dichloro-chromene-3-carboxamides, this pattern enables critical interactions with serine protease active sites, as evidenced by the inhibitory activity of 6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide against Factor XIIa (IC50 = 25,000 nM) [1]. The electron-withdrawing effect of the two chloro substituents also increases the electrophilicity of the coumarin carbonyl, potentially enhancing susceptibility to nucleophilic attack by catalytic serine residues compared to electron-rich analogs like N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide .

halogen bonding medicinal chemistry design target engagement enzyme inhibition

Conformational Restriction: Cyclohex-1-en-1-yl vs. Saturated Cyclohexyl or Phenyl N-Substituents

The cyclohex-1-en-1-yl group in the N-substituent introduces a partially planar, sp2-hybridized center that restricts the conformational freedom of the ethyl linker compared to fully saturated cyclohexyl analogs. This semi-rigidification reduces the entropic penalty upon binding and can enhance selectivity for shallow binding pockets, a concept well-established in GPCR ligand design [1]. In contrast, the fully saturated comparator N-[2-(cyclohexyl)ethyl]-2-oxo-2H-chromene-3-carboxamide (if existing) would possess greater rotational freedom, potentially leading to a less favorable binding entropy. The specific cyclohexenyl moiety is highlighted as a structural feature contributing to the compound's reactivity and scaffold versatility [2].

conformational analysis entropic binding selectivity GPCR

Hydrogen Bond Donor/Acceptor Count Differentiates CNS Drug-Likeness vs. Peripherally-Restricted Chromene Amides

The target compound has a single hydrogen bond donor (HBD = 1, the amide N-H) and three hydrogen bond acceptors (HBA = 3, the two carbonyl oxygens and the amide carbonyl), satisfying the common HBD ≤ 3, HBA ≤ 7 rule-of-thumb for CNS drugs, but with a borderline overall profile due to high lipophilicity [1][2]. In comparison, many chromene-3-carboxamide derivatives with additional hydroxyl or amine substituents (e.g., those with morpholinosulfonylphenyl groups) typically have ≥2 HBDs, which empirically reduces CNS penetration. The HBD=1 feature makes this compound a potentially cleaner pharmacological tool for studies requiring minimal active efflux at the blood-brain barrier compared to more polar, multi-donor chromene amides.

CNS drug design blood-brain barrier hydrogen bonding ADME prediction

Optimal Research and Procurement Scenarios for 6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS 326884-08-6)


S1P1 Receptor Agonist Lead Optimization within a Patented Chemical Series

This compound is optimally sourced as a starting point for a medicinal chemistry campaign targeting sphingosine-1-phosphate 1 (S1P1) receptor agonism, where the 2-oxo-2H-chromene-3-carboxamide scaffold is explicitly protected under US9073888 [1]. Procurement is justified when the program's IP strategy requires operating within this chemical space, and when the lead optimization plan involves modifying the cyclohexenylethyl side chain to improve S1P1 potency and selectivity while retaining the patented core.

Study of Halogen-Bonding Interactions in Serine Protease Active Sites

For an academic or industrial structural biology team investigating halogen bonds in enzyme-ligand complexes, this compound serves as a probe to study the contribution of 6,8-dichloro substitution to Factor XIIa binding. This application is supported by cross-study evidence showing that the 6,8-dichloro-N-(3-methylphenyl) congener inhibits Factor XIIa with an IC50 of 25,000 nM, and that other 6,8-dihalogenated chromene-3-carboxamides maintain this interaction [2]. Procurement is rational for co-crystallography or SAR-by-catalog studies focusing on the halogen-binding subsite.

CNS Penetration Screening for a Chromene-Based Chemical Probe with Favorable HBD/HBA Profile

Given its computed HBD=1 and borderline CNS MPO properties, this compound is suitable for inclusion in a CNS penetrant screening set for chromene-based probes. The low hydrogen bond donor count differentiates it from chromene amides carrying hydroxyl or sulfonamide N-substituents (HBD ≥ 2), making it a cleaner comparator for studying the relationship between HBD count and brain exposure in rodent pharmacokinetic studies [3].

Starting Material for Diversity-Oriented Synthesis Leveraging the Electrophilic Chromene Core

As a synthetic building block, the 6,8-dichloro-2-oxo-2H-chromene-3-carboxamide core exhibits enhanced electrophilicity due to the electron-withdrawing chlorine atoms, making it more reactive towards nucleophiles than non-chlorinated analogs [4]. This compound is an optimal procurement choice for parallel synthesis libraries aimed at generating diverse N-substituted chromene-3-carboxamides for broad biological screening, where the chloro substituents can later be used as handles for further cross-coupling reactions.

Quote Request

Request a Quote for 6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.